molecular formula C5H5ClFN3 B2540583 3-Chloro-6-fluoro-2-hydrazinylpyridine CAS No. 1388077-63-1

3-Chloro-6-fluoro-2-hydrazinylpyridine

Cat. No.: B2540583
CAS No.: 1388077-63-1
M. Wt: 161.56
InChI Key: WFEZWWNRQATVKS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Synthetic and Medicinal Chemistry Research

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of synthetic and medicinal chemistry. nih.govnih.gov Structurally analogous to benzene, the pyridine ring's nitrogen atom imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for biological interactions. nih.govglobalresearchonline.net This "privileged structure" is found in a vast array of natural products, such as vitamins (niacin and pyridoxine) and alkaloids. nih.govnih.gov

In medicinal chemistry, pyridine derivatives are integral to numerous therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. tandfonline.comnih.govsciencepg.com The pyridine nucleus is present in many FDA-approved drugs, highlighting its importance in modern pharmaceuticals. nih.gov Its versatility allows chemists to modify the ring with various functional groups to fine-tune the molecule's steric and electronic properties, thereby optimizing its pharmacological profile. nih.govtandfonline.com

Role of the Hydrazine (B178648) Moiety as a Privileged Functional Group in Chemical Transformations

The hydrazine moiety (-NHNH2) is a highly reactive and versatile functional group in organic synthesis. nbinno.com Comprising two linked nitrogen atoms, it can act as a potent nucleophile, a reducing agent, and a precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. nbinno.comresearchgate.net Its ability to readily participate in condensation and cyclization reactions makes it an invaluable tool for constructing complex molecular architectures, such as pyrazoles, pyridazines, and triazoles. nbinno.comnih.gov

Hydrazine derivatives are crucial intermediates in the production of pharmaceuticals and agrochemicals. nbinno.comresearchgate.net For example, substituted hydrazines are key building blocks in the synthesis of hydrazones, which are known for their diverse biological activities. chemimpex.com The reactivity of the hydrazine group allows for its incorporation into larger molecules, providing a strategic point for further chemical modification and the introduction of desirable biological functions. nbinno.comresearchgate.net For instance, 3-chloro-2-hydrazinopyridine (B1363166) serves as an important intermediate in the synthesis of insecticides like Chlorantraniliprole and Cyantraniliprole. chemicalbook.comgoogle.com

Impact of Halogenation (Chlorine and Fluorine) on the Electronic and Steric Properties of Pyridine Rings

The introduction of halogen atoms, such as chlorine and fluorine, onto a pyridine ring significantly alters its chemical and physical properties. rsc.org Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect, which can profoundly influence the reactivity of the pyridine ring. This electronic perturbation can make the ring more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of complex pyridine derivatives. nih.gov

Fluorine, being the most electronegative element, has a particularly pronounced effect. The substitution of hydrogen with fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits in drug design. nih.gov Chlorine also modifies the electronic landscape of the pyridine ring and provides a reactive site for cross-coupling reactions, further expanding synthetic possibilities. google.comgoogle.com The position of the halogen atom is critical, as it directs the regioselectivity of subsequent reactions. rsc.orgnih.gov The steric bulk of the halogen can also influence the conformation of the molecule and its interaction with biological macromolecules.

Positioning of 3-Chloro-6-fluoro-2-hydrazinylpyridine within the Landscape of Multifunctional Halogenated Pyridine Systems for Research

Due to the absence of specific published research on "this compound," it is not possible to definitively position this compound within the current landscape of multifunctional halogenated pyridine systems.

However, based on the individual components of its structure, one can infer its potential as a valuable research chemical. The molecule combines:

A pyridine core , a well-established scaffold in medicinal chemistry. tandfonline.comnih.gov

A hydrazine group at the 2-position, offering a reactive site for synthesizing a variety of heterocyclic derivatives. chemimpex.comindiamart.com

A chloro group at the 3-position, which modifies the ring's electronics and serves as a potential handle for further functionalization. chemicalbook.comgoogle.comjustia.com

A fluoro group at the 6-position, which would be expected to significantly influence the molecule's properties, potentially enhancing its metabolic stability and biological activity. nih.gov

The synthesis of analogous compounds like 3-chloro-2-hydrazinopyridine is typically achieved by the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate. chemicalbook.comgoogle.comjustia.com Similarly, 2-chloro-6-hydrazinopyridine (B1347180) is synthesized from 2,6-dichloropyridine. A plausible, though unconfirmed, synthetic route to this compound could involve the reaction of 2,3-dichloro-6-fluoropyridine (B12324884) or 3-chloro-2,6-difluoropyridine (B1590543) with hydrazine.

The unique combination of these functional groups suggests that this compound would be a highly versatile building block for creating novel compounds for evaluation in drug discovery and materials science. Further research and publication of its synthesis and properties would be necessary to fully understand its position and utility in the field.

Properties

IUPAC Name

(3-chloro-6-fluoropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEZWWNRQATVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 3 Chloro 6 Fluoro 2 Hydrazinylpyridine and Analogous Structures

Precursor Synthesis and Regioselective Halogenation Strategies for Pyridine (B92270) Nuclei

The foundation for synthesizing complex pyridines like 3-chloro-6-fluoro-2-hydrazinylpyridine lies in the preparation of appropriately halogenated precursors. The strategic placement of chloro- and fluoro-substituents on the pyridine ring is critical as it dictates the regioselectivity of the subsequent hydrazinylation step.

Approaches to Dihalo- and Polyhalopyridines as Starting Materials

The synthesis of the target compound logically starts from a di- or tri-halogenated pyridine. A plausible and strategic precursor is 3-chloro-2,6-difluoropyridine (B1590543). The synthesis of such polyhalopyridines often involves halogen exchange reactions (halex) on more readily available polychlorinated pyridines.

One common approach is the fluorination of dichloropyridines. For instance, 3-substituted-2,6-dichloropyridines can be effectively converted to their corresponding 3-substituted-2,6-difluoropyridine analogs. researchgate.net This transformation is typically achieved using a fluoride (B91410) salt, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. researchgate.netgoogle.com The choice of fluorinating agent and solvent system is crucial for achieving high conversion and minimizing side reactions. For example, the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine using KF in DMSO requires careful control of reaction temperature to prevent solvent decomposition and byproduct formation. google.com

Similarly, more complex polyhalopyridines can be accessed from materials like pentachloropyridine. Contacting pentachloropyridine with KF in N-methyl-2-pyrrolidone can yield products such as 3,5-dichloro-2,4,6-trifluoropyridine, demonstrating the feasibility of selective chlorine-to-fluorine exchange at elevated temperatures. googleapis.com These methods underscore a general strategy where polychlorinated pyridines serve as versatile platforms for accessing chloro-fluoro pyridine derivatives essential for further functionalization.

Starting MaterialReagentsProductKey Feature
3-Substituted-2,6-dichloropyridineCsF, DMSO3-Substituted-2,6-difluoropyridineFacile difluorination via halogen exchange. researchgate.net
2,6-DichloropyridineKF, Sulfolane2,6-DifluoropyridineHigh-temperature conversion to the difluoro derivative. google.com
PentachloropyridineKF, N-Methyl-2-pyrrolidone3,5-Dichloro-2,4,6-trifluoropyridineSelective fluorination of a polychlorinated pyridine. googleapis.com

Introduction of Halogen Substituents via Directed Chemical Transformations

Beyond halogen exchange, the direct and regioselective introduction of halogens onto a pyridine nucleus is a powerful tool for precursor synthesis. Modern synthetic methods increasingly rely on C-H functionalization, often guided by directing groups to achieve high selectivity.

Directing groups, which act as internal ligands, can facilitate C-H activation and subsequent halogenation at specific positions that might be inaccessible through classical electrophilic aromatic substitution. rsc.org Functional groups such as N-oxides can be employed to direct halogenation to the C2 position. For instance, the halogenation of pyridine N-oxides provides a practical route to various 2-halo-substituted pyridines under mild conditions.

Another advanced strategy involves the temporary transformation of the pyridine ring. For example, pyridines can be converted into Zincke imine intermediates, which then undergo highly regioselective 3-halogenation under mild conditions before the pyridine ring is reformed. chemrxiv.org While electrophilic halogenation of the pyridine ring itself is notoriously difficult and often requires harsh conditions, these directed and transformative approaches offer superior control over the placement of halogen atoms, which is essential for building complex substitution patterns.

Hydrazinylation Reactions: Formation of the 2-Hydrazinylpyridine Core

The introduction of the hydrazinyl group at the C2 position is the key step in forming the final product. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom on the activated pyridine ring is displaced by a hydrazine (B178648) reagent.

Nucleophilic Aromatic Substitution of Halogenated Pyridines with Hydrazine Reagents

The SNAr mechanism is favored in electron-deficient aromatic systems like halopyridines. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. In a precursor like 3-chloro-2,6-difluoropyridine, both the C2 and C6 positions are activated.

The higher reactivity of fluoropyridines compared to their chloro-analogs makes them excellent substrates for SNAr reactions. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the superior lability of the fluoride leaving group in this context. acs.org Therefore, in the reaction of 3-chloro-2,6-difluoropyridine with hydrazine, the substitution is expected to occur selectively at one of the fluorine-bearing carbons (C2 or C6). The electronic environment created by the adjacent chlorine at C3 would likely favor substitution at the C2 position, leading to the desired this compound product.

The efficiency and yield of the hydrazinylation reaction are highly dependent on the chosen conditions. The synthesis of the analogous compound, 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine (B146566) and hydrazine hydrate, provides a valuable model for optimization.

Solvent Effects: Polar solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate formed during the reaction. Solvents such as methanol, ethanol (B145695), dimethylformamide (DMF), and N,N-dimethylpropanolamine have been successfully employed in the hydrazinylation of dihalopyridines.

Temperature Regimes: These reactions are typically conducted at elevated temperatures, often under reflux, to achieve a reasonable reaction rate. For the synthesis of 3-chloro-2-hydrazinopyridine, reaction times of 4-8 hours under reflux are reported to give high yields. The optimal temperature will depend on the specific reactivity of the substrate and the boiling point of the chosen solvent.

Stoichiometry: The molar ratio of the reactants is a critical parameter. An excess of hydrazine hydrate is commonly used to drive the reaction to completion and to act as a scavenger for the hydrogen halide byproduct. Molar ratios of dihalopyridine to hydrazine hydrate in the range of 1:4 to 1:6 have been utilized to achieve yields of 95-99%.

A study on the synthesis of 3-chloro-2-hydrazinopyridine highlights the importance of these parameters. By mixing 2,3-dichloropyridine with hydrazine hydrate in a polar solvent and refluxing, high yields of the desired product were obtained.

ParameterConditionRationale
Solvent Polar (e.g., Ethanol, DMF)Stabilizes the charged reaction intermediate.
Temperature Reflux (elevated)Provides sufficient energy to overcome the activation barrier.
Stoichiometry Excess hydrazine hydrate (e.g., 4-6 equivalents)Ensures complete conversion of the starting material.
Reaction Time 4-10 hoursAllows the reaction to proceed to completion.

While thermal SNAr reactions are effective, the development of catalytic methods can offer milder reaction conditions, improved selectivity, and broader substrate scope. Although direct catalytic hydrazinylation of polyhalopyridines is not extensively documented, related catalytic amination reactions provide a strong precedent.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for forming C-N bonds. These reactions have been successfully applied to the selective amination of polyhalopyridines. acs.org For example, the amination of 5-bromo-2-chloropyridine can be chemoselectively controlled using a palladium catalyst with a specialized phosphine (B1218219) ligand like Xantphos. acs.org Such systems allow for the selective reaction at one halogen over another, a challenge in thermal reactions.

While these methods typically employ amines rather than hydrazine, the underlying principles could be adapted for hydrazinylation. The development of a suitable catalyst system, likely involving a palladium or copper complex with a carefully chosen ligand, could potentially enable the hydrazinylation of chloro-fluoro-pyridines at lower temperatures or with higher regioselectivity than uncatalyzed methods. Further research in this area could lead to more efficient and sustainable synthetic routes to 2-hydrazinylpyridine derivatives.

Alternative Synthetic Routes to Pyridinylhydrazines

While the direct nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine with hydrazine is a common approach, alternative pathways offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

A classical yet effective method for the synthesis of arylhydrazines involves the reduction of aryl diazonium salts. This two-step sequence begins with the diazotization of a primary aromatic amine, followed by reduction of the resulting diazonium salt.

The general process can be outlined as follows:

Diazotization : An appropriately substituted aminopyridine is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., HCl), to form the corresponding pyridine diazonium salt.

Reduction : The in situ-generated diazonium salt is then reduced to the desired hydrazinylpyridine.

Common reducing agents for this transformation include sodium bisulfite (NaHSO₃) or stannous chloride (SnCl₂). The reaction must be carefully controlled, as pyridine diazonium salts, particularly those derived from 2-aminopyridines, are known to be highly unstable and are typically not isolated. google.com The electronic properties and chemistry of diazonium salts from 2-aminopyridines differ significantly from those of 3-aminopyridines, with the former being notably less stable. google.com

For the synthesis of this compound, this pathway would theoretically start from 3-chloro-6-fluoro-2-aminopyridine. However, the inherent instability of the pyridine-2-diazonium intermediate presents a significant challenge that must be managed through careful control of reaction temperature and immediate subsequent reduction.

Beyond diazonium salt reduction, the most prevalent chemo-selective transformation for forming 2-hydrazinylpyridines is the nucleophilic aromatic substitution (SNAr) reaction. This method relies on the reaction of a pyridine ring bearing a suitable leaving group at the C2 position with hydrazine hydrate.

The pyridine ring's electron-deficient nature facilitates nucleophilic attack, especially when activated by electron-withdrawing groups and with good leaving groups (e.g., halogens) at the ortho or para positions to the ring nitrogen. In the context of synthesizing analogs, a common industrial route involves reacting a 2,3-dihalopyridine with hydrazine hydrate. For example, 3-chloro-2-hydrazinopyridine is efficiently prepared by reacting 2,3-dichloropyridine with hydrazine hydrate in a polar solvent.

This reaction demonstrates high chemo-selectivity, as the hydrazine nucleophile preferentially displaces the halogen at the C2 position, which is activated by the adjacent ring nitrogen. The fluorine atom in 2-fluoropyridine derivatives is a particularly effective leaving group for such SNAr reactions. rsc.org

Convergent and Divergent Synthetic Approaches for the Incorporation of Specific Halogen Substituents at C3 and C6 Positions

The precise installation of different halogen atoms at the C3 and C6 positions of the pyridine ring requires careful strategic planning. Both divergent and convergent synthetic approaches can be envisioned for this purpose.

A divergent synthesis strategy starts from a common intermediate which is then elaborated into several different target molecules. wikipedia.orgresearchgate.net In this context, one could start with a pre-functionalized pyridine core, such as 2-amino-6-chloropyridine. From this central molecule, a divergent sequence could introduce the remaining functionalities. For instance, a chlorination reaction could be optimized to selectively target the C3 position, followed by diazotization and reduction to install the hydrazinyl group. A subsequent fluorination step could then replace the C6 chloro substituent. Alternatively, a divergent approach could begin with a di-halogenated pyridine and selectively introduce other functional groups. nih.gov

A convergent synthesis , in contrast, involves preparing different fragments of the target molecule separately and then combining them in the final stages of the synthesis. researchgate.net For a molecule like this compound, a convergent approach is less common but could theoretically involve the coupling of a pre-formed chlorinated fragment with a fluorinated fragment. However, for constructing the core pyridine ring itself, convergent multi-component reactions (MCRs) like the Hantzsch or Bohlmann-Rahtz pyridine syntheses are powerful tools for creating polysubstituted pyridines from simpler acyclic precursors. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org These methods could be used to construct a pyridine ring with the desired substitution pattern already in place or with functional groups that can be readily converted to the target halogens and hydrazine.

Modern Synthetic Techniques Applicable to Hydrazinylpyridine Formation

Advances in chemical technology have provided new tools to enhance the efficiency, safety, and scalability of synthetic routes to hydrazinylpyridines.

Microwave-assisted organic synthesis has become a valuable alternative to conventional heating methods for accelerating a wide range of chemical transformations. beilstein-journals.org By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to improved yields and cleaner reaction profiles. organic-chemistry.org

In the context of pyridine synthesis, microwave heating has been successfully applied to multicomponent reactions, such as the Bohlmann-Rahtz synthesis, enabling one-pot procedures that are significantly faster and higher yielding than their conventionally heated counterparts. organic-chemistry.orgresearchgate.net The synthesis of various pyridine derivatives has been shown to be highly efficient under microwave conditions, often using polar solvents or even solvent-free conditions to further enhance reaction rates and align with green chemistry principles. organic-chemistry.org This technology is directly applicable to the SNAr reaction between a dihalopyridine and hydrazine, potentially reducing reaction times and improving throughput.

Table 1: Comparison of Conventional vs. Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis organic-chemistry.org
ParameterConventional Heating (Sealed Tube)Microwave Irradiation
Reaction TimeHours10–20 minutes
Temperature~170°C170°C
YieldModerateSuperior (up to 98%)
EfficiencyLowerHigher, more energy-efficient

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. acs.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.orgnih.gov

Key benefits of flow chemistry include:

Enhanced Safety : The small reactor volume minimizes the accumulation of hazardous reagents or unstable intermediates, such as diazonium salts. researchgate.net

Improved Heat and Mass Transfer : Superior control over exothermic reactions and efficient mixing leads to more consistent product quality and higher yields.

Scalability : Production can be scaled up by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. nih.gov

Automation : Flow systems are amenable to automation, allowing for streamlined optimization and production.

Continuous flow reactors have been successfully used for the synthesis of various pyridine derivatives, including the nitration of pyridine N-oxide, a process involving potentially hazardous intermediates. organic-chemistry.orgresearchgate.net The combination of flow chemistry with other technologies, such as microwave heating, can further enhance reaction efficiency, creating a reliable method to scale up the production of pyridine derivatives. beilstein-journals.org This approach is highly suitable for the industrial synthesis of intermediates like this compound, ensuring safer, more efficient, and scalable manufacturing. acs.org

Table 2: Advantages of Continuous Flow Processing in Chemical Synthesis
AdvantageDescription
SafetySmall reaction volumes reduce risks associated with hazardous materials and exothermic reactions. researchgate.net
ControlPrecise control over temperature, pressure, and stoichiometry. organic-chemistry.org
EfficiencyImproved heat/mass transfer leads to higher yields and purity. organic-chemistry.org
ScalabilityEasily scaled by extending run time or using parallel reactors. nih.gov
IntegrationCan be combined with other technologies like microwave heating and in-line analysis. beilstein-journals.orgacs.org

Considerations for Scalability and Process Optimization in Research Synthesis

Transitioning the synthesis of this compound and its analogs from laboratory research to a larger, scalable process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality. Process optimization focuses on refining reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

A key aspect of scalability is the management of reaction conditions. For the hydrazinolysis of dihalopyridines, temperature control is crucial. While reflux conditions are common in lab-scale synthesis, large-scale production may require more precise temperature management to control reaction kinetics and prevent runaway reactions, especially given the exothermic nature of the reaction with hydrazine. google.comjustia.com

The molar ratio of reactants is another parameter for optimization. In laboratory settings, an excess of hydrazine hydrate is often used to drive the reaction to completion. For scalable synthesis, optimizing this ratio is essential to reduce the cost of raw materials and simplify the purification process by minimizing residual hydrazine. Patents suggest a molar ratio of 2,3-dichloropyridine to hydrazine hydrate in the range of 1:4 to 1:6 for optimal results. google.com

Purification methods must also be scalable. Laboratory-scale purification might involve column chromatography, which is often impractical for large quantities. Scalable processes typically rely on crystallization, filtration, and washing. google.comjustia.com The development of a robust crystallization procedure is vital for obtaining a final product with high purity. For example, after the reaction, cooling the mixture to room temperature or below allows for the precipitation of the product, which can then be collected by filtration and washed to remove impurities. google.comjustia.com

The table below outlines key parameters and their considerations for process optimization and scalability.

ParameterLaboratory Scale ConsiderationScalability & Optimization ConsiderationRationale
Temperature Often run at reflux for convenience.Precise temperature control to manage exotherms and ensure consistency.Safety, reaction control, prevention of side reactions.
Solvent Choice based on solubility and reactivity.Minimize volume, select for easy recovery/recycling, consider aqueous media.Cost reduction, environmental impact, simplified workup.
Reactant Ratio Excess hydrazine hydrate to ensure complete conversion.Optimized molar ratio to reduce cost and simplify purification.Economic efficiency, waste reduction.
Purification Chromatography may be used.Development of robust crystallization and filtration methods.Efficiency, cost-effectiveness, and throughput for large quantities.
Raw Materials Small quantity procurement.Securing a stable and cost-effective supply chain for precursors. acs.orgEnsuring uninterrupted production and economic viability.

This table is interactive. Users can sort and filter the data.

Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization of 3 Chloro 6 Fluoro 2 Hydrazinylpyridine

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopic methods are fundamental to determining the precise structure of a molecule. A combination of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy would be essential for the complete structural assignment of 3-Chloro-6-fluoro-2-hydrazinylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), allowing for the deduction of the molecular skeleton and connectivity.

¹H NMR spectroscopy would identify all unique proton environments in the this compound molecule. The pyridine (B92270) ring protons and the protons of the hydrazinyl group (-NHNH₂) would produce distinct signals. The chemical shifts (δ) would indicate their electronic environment, integration would reveal the number of protons for each signal, and coupling constants (J) would provide information about adjacent, non-equivalent protons.

No specific ¹H NMR data for this compound was found in the search results.

¹³C NMR spectroscopy would be used to identify all the carbon atoms in the pyridine ring. The chemical shifts of the carbon signals would be influenced by the attached substituents (chloro, fluoro, and hydrazinyl groups), providing critical information for confirming the substitution pattern on the pyridine ring.

No specific ¹³C NMR data for this compound was found in the search results.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. It would show a signal corresponding to the fluorine atom at the C-6 position. The chemical shift and coupling to adjacent protons (if any) would confirm its position on the pyridine ring.

No specific ¹⁹F NMR data for this compound was found in the search results.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, helping to assign the protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

No specific 2D NMR data for this compound was found in the search results.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the hydrazinyl group (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR, particularly for the symmetric vibrations of the pyridine ring.

No specific IR or Raman data for this compound was found in the search results.

Detailed Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a lack of specific experimental data for the chemical compound this compound. Consequently, a detailed article focusing on its structural elucidation and advanced spectroscopic and crystallographic characterization, as per the requested outline, cannot be generated at this time.

The inquiry sought in-depth analysis based on established analytical techniques, including:

Vibrational Spectroscopy (FT-IR): Analysis of characteristic functional group frequencies and conformational insights from vibrational modes.

Electronic Absorption Spectroscopy (UV-Vis): Analysis of electronic transitions and chromophores.

High-Resolution Mass Spectrometry (HRMS): Exact mass determination and fragmentation analysis.

Single Crystal X-ray Diffraction (SC-XRD): Determination of the crystal system, space group, and unit cell parameters for understanding the solid-state molecular architecture.

The generation of a scientifically accurate and authoritative article as requested is contingent on the availability of peer-reviewed, published research data. Without such foundational information, any attempt to provide the specified details would be speculative and would not meet the required standards of accuracy.

Researchers and chemists interested in the properties of this compound may need to undertake its synthesis and subsequent analytical characterization to generate the data required for a complete structural and spectroscopic profile.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

Awaiting experimental determination through techniques such as single-crystal X-ray diffraction. This analysis would provide the precise geometric parameters of the molecule, including the lengths of all covalent bonds (e.g., C-C, C-N, N-N, C-Cl, C-F) and the angles between them. Torsion angles would reveal the rotational arrangement of the hydrazinyl group relative to the pyridine ring and other substituents.

Analysis of Molecular Conformation and Stereochemistry

The molecular conformation and any potential stereochemical aspects, such as E/Z isomerism which might be relevant in derivatives, are yet to be determined. A full conformational analysis would describe the three-dimensional shape of the molecule.

Investigation of Intermolecular Interactions and Supramolecular Assembly

A detailed investigation into the intermolecular forces, which is crucial for understanding the material's properties, has not been conducted. This would involve the analysis of hydrogen bonding networks (likely involving the hydrazinyl group), potential halogen bonding (involving the chlorine atom), π-π stacking interactions between pyridine rings, and a comprehensive Hirshfeld surface analysis to quantify the various close contacts within the crystal lattice.

Future research involving the successful synthesis and crystallographic analysis of this compound will be necessary to populate these critical areas of its structural characterization.

Reactivity Profiles and Derivatization Chemistry of 3 Chloro 6 Fluoro 2 Hydrazinylpyridine

Reactivity of the Hydrazine (B178648) Functional Group

The hydrazine moiety (-NHNH2) attached to the pyridine (B92270) ring at the C-2 position is the primary center of reactivity in 3-chloro-6-fluoro-2-hydrazinylpyridine. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, readily participating in reactions with electrophilic species. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Schiff Bases

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-N). This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.

While specific studies detailing the condensation reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from closely related structures, such as 3-chloro-2-hydrazinopyridine (B1363166). For instance, the reaction of 3-chloro-2-hydrazinopyridine with various substituted benzaldehydes in the presence of an acid catalyst like acetic acid typically yields the corresponding hydrazone derivatives in good yields. The reaction is generally carried out in a suitable solvent like ethanol (B145695) at room temperature.

Based on analogous reactions, it is anticipated that this compound would react with a wide range of aromatic and aliphatic aldehydes. The presence of electron-withdrawing or electron-donating groups on the aldehyde's aromatic ring can influence the reaction rate but generally does not prevent the formation of the hydrazone. Reactions with ketones are also feasible, although they may proceed at a slower rate compared to aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone's carbonyl carbon.

The scope of this reaction is broad, allowing for the introduction of diverse structural motifs into the final hydrazone product. However, limitations may arise with highly sterically hindered ketones or with carbonyl compounds that possess other reactive functional groups that could lead to side reactions under the condensation conditions.

A representative table of potential hydrazone derivatives that could be synthesized from 3-chloro-2-hydrazinopyridine and various aldehydes, based on known chemical principles, is provided below.

Aldehyde ReactantPotential Hydrazone Product Name
Benzaldehyde1-((3-chloro-6-fluoropyridin-2-yl)imino)methanamine
4-Nitrobenzaldehyde1-((3-chloro-6-fluoropyridin-2-yl)imino)- (4-nitrophenyl)methanamine
4-Methoxybenzaldehyde1-((3-chloro-6-fluoropyridin-2-yl)imino)- (4-methoxyphenyl)methanamine
2-Hydroxybenzaldehyde2-(((3-chloro-6-fluoropyridin-2-yl)imino)methyl)phenol

The formation and stability of the resulting hydrazones are influenced by the electronic nature of the substituents on both the pyridine ring and the carbonyl compound.

On the Aldehyde/Ketone: Electron-withdrawing groups on the aromatic ring of an aldehyde or ketone increase the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the hydrazine and favoring hydrazone formation. Conversely, electron-donating groups can slow down the reaction rate.

On the Pyridine Ring: The chloro and fluoro substituents on the pyridine ring of this compound are electron-withdrawing. These groups decrease the electron density on the pyridine ring and, by extension, can slightly reduce the nucleophilicity of the attached hydrazine group compared to an unsubstituted 2-hydrazinopyridine (B147025). However, this effect is generally not significant enough to inhibit the condensation reaction.

Cyclization Reactions Leading to Fused Heterocyclic Ring Systems

The hydrazinyl group of this compound is a key precursor for the synthesis of various fused heterocyclic ring systems. These intramolecular or intermolecular cyclization reactions often follow an initial condensation or acylation step and lead to the formation of stable aromatic rings.

The formation of a 1,2,4-triazole (B32235) ring fused to the pyridine core, resulting in a triazolopyridine system, is a common synthetic application of hydrazinopyridines. A general approach involves the reaction of the hydrazinopyridine with a carboxylic acid or its derivative (such as an acid chloride or ester) to form an acylhydrazide intermediate. This intermediate can then be cyclized under dehydrating conditions, often with reagents like phosphorus oxychloride (POCl3), to yield the triazolopyridine.

For example, the reaction of a substituted 2-hydrazinopyridine with a benzoic acid derivative in the presence of a condensing agent can lead to the formation of a 3-phenyl- smolecule.comgoogle.comchembk.comtriazolo[4,3-a]pyridine derivative. The reaction conditions, such as temperature and the choice of condensing agent, are crucial for achieving good yields.

The synthesis of pyrazole (B372694) rings is another important transformation of hydrazines. This typically involves the reaction of the hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction proceeds through a condensation-cyclization sequence to afford the pyrazole ring.

When this compound is used, the product is a 2-(pyrazol-1-yl)pyridine derivative. For instance, reaction with a 1,3-diketone like acetylacetone (B45752) (2,4-pentanedione) in a suitable solvent would be expected to yield 3-chloro-6-fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. The regioselectivity of the cyclization can sometimes be a factor, depending on the symmetry of the 1,3-dicarbonyl compound.

ReagentResulting Heterocyclic System
Carboxylic Acid / POCl3 smolecule.comgoogle.comchembk.comTriazolo[4,3-a]pyridine
1,3-DiketonePyrazolylpyridine

Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms

The terminal nitrogen atom (-NH₂) of the hydrazine group is strongly nucleophilic and readily reacts with electrophilic carbon centers, most notably carbonyl compounds. A characteristic reaction is the condensation with aldehydes and ketones to form the corresponding hydrazones. For example, the reaction of 3-chloro-2-hydrazinopyridine with various substituted benzaldehydes in the presence of an acid catalyst like acetic acid proceeds smoothly to yield 3-chloro-2-(2-benzylidenehydrazinyl)pyridine derivatives. chemrxiv.org This reaction is often the first step in the synthesis of fused triazole rings, where the resulting hydrazone is subsequently cyclized. mdpi.com

The reaction conditions are typically mild, often occurring at room temperature in a polar solvent such as ethanol. chemrxiv.org

ReactantConditionsProductYield (%)Reference
2-MethylbenzaldehydeEthanol, Acetic Acid, RT3-chloro-2-(2-(2-methylbenzylidene)hydrazinyl)pyridine86% chemrxiv.org

Oxidation and Reduction Pathways of the Hydrazine Moiety

The hydrazine functional group in this compound can be chemically transformed through both oxidation and reduction, leading to different functionalities at the C2 position.

Oxidation Pathways: The oxidation of the hydrazine moiety can lead to several products depending on the reagent and reaction conditions. Mild oxidation is a key step in the synthesis of fused heterocycles. For instance, the oxidative cyclization of 2-pyridylhydrazones (formed from the hydrazine and an aldehyde) is a common method to synthesize rsc.orgresearchgate.netacs.orgtriazolo[4,3-a]pyridines. mdpi.com Oxidizing agents such as N-chlorosuccinimide (NCS) or even molecular iodine can facilitate this transformation. mdpi.comacs.org While hydrazines are known to react with atmospheric oxygen, especially in the presence of metal ions, to produce reactive oxygen species, controlled chemical oxidation is synthetically more useful. nih.gov Stronger oxidation can lead to the cleavage of the N-N bond or the formation of a diazonium salt, which can then be used for further substitutions at the C2 position.

Reduction Pathways: The N-N single bond in the hydrazine group is susceptible to reductive cleavage. This transformation converts the hydrazinyl group into an amino group, providing a synthetic route to 2-amino-3-chloro-6-fluoropyridine. Various reducing agents can accomplish this N-N bond cleavage. researchgate.net A notable method involves the use of aqueous titanium(III) trichloride, which effectively reduces hydrazines to their corresponding amines in good yields under mild conditions. rsc.orgrsc.org Other established methods for this reduction include catalytic hydrogenation using catalysts like Raney Nickel or platinum, or dissolving metal reductions. researchgate.netyoutube.com This conversion is significant as it provides access to the corresponding aminopyridine derivative, a different but equally important synthetic intermediate.

Reactivity of the Halogen Substituents on the Pyridine Ring

The pyridine ring of this compound is electron-deficient, a characteristic that is enhanced by the electronegativity of the ring nitrogen and the two halogen substituents. This electron deficiency makes the ring susceptible to attack by nucleophiles, primarily through the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C3 and C6 Positions

The positions on the pyridine ring that are ortho (C2, C6) and para (C4) to the ring nitrogen are the most activated towards nucleophilic attack. In the case of this compound, the C6 position is highly activated due to being ortho to the ring nitrogen. The C3 position is less activated. The SNAr mechanism involves a two-step process: the initial addition of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group to restore aromaticity. acs.org

Selective Replacement of Chlorine or Fluorine by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The presence of two different halogens at activated positions allows for the potential for selective substitution reactions, depending on the nucleophile and reaction conditions.

Amines: Amination of the pyridine ring can be achieved with various primary and secondary amines. In related polyhalogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the fluorine atom at an activated position can be achieved under SNAr conditions. nih.gov For this compound, nucleophilic attack by an amine would be expected to preferentially occur at the more activated C6 position, displacing the fluoride (B91410).

Thiols: Thiolates (RS⁻) are potent nucleophiles and readily participate in SNAr reactions with activated aryl halides. The reaction of this compound with a thiol in the presence of a base would lead to the formation of a thioether. Given the higher reactivity of the C6 position, selective displacement of the fluoride is the expected outcome, yielding a 6-(alkylthio)- or 6-(arylthio)-3-chloro-2-hydrazinylpyridine derivative.

Alkoxides: Alkoxides, such as methoxide (B1231860) (CH₃O⁻) or ethoxide (C₂H₅O⁻), are strong nucleophiles that can displace the halogen atoms. Studies on 3-substituted 2,6-dichloropyridines have shown that reactions with alkali metal alkoxides can proceed with high regioselectivity. colab.wsresearchgate.net For the subject compound, reaction with an alkoxide would preferentially substitute the fluorine at the C6 position to form a 6-alkoxy-3-chloro-2-hydrazinylpyridine. The selectivity is driven by the greater activation at the C6 position.

Differential Reactivity of Chlorine vs. Fluorine in SNAr

In the context of nucleophilic aromatic substitution, there is a significant difference in the reactivity of fluorine and chlorine as leaving groups, which is contrary to their leaving group ability in aliphatic substitution (SN1/SN2) reactions.

Consequently, in SNAr reactions on electron-deficient aromatic rings like pyridine, fluoride is a significantly better leaving group than chloride. acs.orgnih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be approximately 320 times faster than the corresponding reaction of 2-chloropyridine. acs.org Therefore, in this compound, the fluorine atom at the highly activated C6 position is substantially more labile towards nucleophilic displacement than the chlorine atom at the C3 position. This differential reactivity allows for highly selective functionalization at the C6 position, leaving the C3-chloro substituent intact for potential subsequent transformations.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Arylation/Alkylation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the arylation and alkylation of the this compound scaffold. The presence of two different halogen atoms (Cl at C3 and F at C6) allows for selective functionalization, as the reactivity of carbon-halogen bonds in palladium-catalyzed reactions typically follows the order C-I > C-Br > C-Cl >> C-F. Consequently, the C-Cl bond at the C3 position is the primary site for cross-coupling, while the more robust C-F bond at C6 generally remains intact under standard conditions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For this compound, a Suzuki-Miyaura reaction would be expected to selectively replace the chlorine atom at the C3 position. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaryl chlorides which can be less reactive than bromides or iodides. researchgate.netnih.gov Advanced catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are effective for coupling these less reactive chlorides. nih.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This methodology could be used to introduce vinyl groups at the C3 position of this compound. Reaction conditions typically involve a palladium source like palladium(II) acetate, a phosphine ligand, and an amine base. wikipedia.orgbeilstein-journals.org The reaction's success depends on factors such as the stability of the palladium catalyst and the electronic properties of the alkene coupling partner. mdpi.com

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This would allow for the synthesis of 3-alkynyl-6-fluoro-2-hydrazinylpyridine derivatives. Copper-free variants of the Sonogashira reaction have also been developed to avoid the homocoupling of alkynes, which can be a significant side reaction. libretexts.orgthalesnano.com

Below is a table summarizing the expected cross-coupling reactions at the C3-position of this compound, based on established methodologies for similar halo-pyridines.

ReactionCoupling PartnerTypical Catalyst SystemExpected Product
Suzuki-MiyauraAr-B(OH)₂Pd(OAc)₂, SPhos, K₂CO₃3-Aryl-6-fluoro-2-hydrazinylpyridine
HeckH₂C=CHRPd(OAc)₂, PPh₃, Et₃N3-Alkenyl-6-fluoro-2-hydrazinylpyridine
SonogashiraHC≡CRPd(PPh₃)₂Cl₂, CuI, Et₃N3-Alkynyl-6-fluoro-2-hydrazinylpyridine

Directed Ortho Metalation (DoM) Strategies Adjacent to Halogen or Hydrazine

Directed ortho metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) on an aromatic ring directs deprotonation to an adjacent ortho position by a strong organolithium base. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

For this compound, both the hydrazinyl group (-NHNH₂) and the halogen atoms can potentially direct metalation. DMGs typically contain a heteroatom with lone pairs that can coordinate to the lithium atom of the base (e.g., n-butyllithium), facilitating deprotonation at a nearby C-H bond. baranlab.orgharvard.edu

The hierarchy of directing group ability is well-established, with amide and carbamate (B1207046) groups being among the strongest. Hydrazine and amine derivatives are also effective DMGs. uwindsor.ca In this molecule, the hydrazinyl group at C2 is the most likely candidate to act as the primary DMG. Coordination of the lithium base to one of the nitrogen atoms would direct deprotonation to the only available adjacent position, C3. However, this position is already substituted with a chlorine atom. Therefore, a standard DoM reaction targeting a C-H bond adjacent to the hydrazine is not possible.

An alternative possibility is metalation directed by the fluorine at C6 or the chlorine at C3. While halogens are generally weak DMGs, they can direct metalation, particularly in the absence of stronger directing groups. A fluorine atom can direct lithiation to an adjacent position. In this case, it would target the C5 position. The chlorine at C3 could also direct to C4. Competition between these sites would depend on the specific reaction conditions and the relative acidities of the C-H bonds at C4 and C5.

A more plausible scenario involves a halogen-metal exchange. The C-Cl bond at C3 is more susceptible to exchange with an organolithium reagent than the C-F bond. This would generate a lithiated species at the C3 position, which could then be reacted with an electrophile. This pathway, while not a true C-H activation DoM, provides a regioselective route to functionalization at C3 that is complementary to cross-coupling.

Chemo-, Regio-, and Stereoselectivity in Multi-Functional Transformations

The presence of multiple reactive sites on this compound makes selectivity a critical consideration in its derivatization.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In metal-catalyzed cross-coupling, high chemoselectivity is expected. The C-Cl bond will react preferentially over the much stronger C-F bond, allowing for selective functionalization at the C3 position. nih.gov The hydrazinyl group itself can be reactive, but its functionalization (e.g., acylation, condensation with carbonyls) typically requires different reaction conditions than those used for palladium-catalyzed C-C bond formation, allowing for orthogonal chemical strategies.

Regioselectivity: This relates to the position at which a reaction occurs. For polyhalogenated pyridines, the site of reaction is governed by a combination of electronic and steric factors. thieme-connect.de In palladium-catalyzed cross-coupling, oxidative addition is the selectivity-determining step and is favored at the most electrophilic carbon centers with the weakest carbon-halogen bonds. acs.org The pyridine nitrogen withdraws electron density, making the α (C2, C6) and γ (C4) positions more electron-deficient. nih.govnsf.gov In the case of this compound, the C3 position is meta to the nitrogen. However, the relative bond strengths (C-Cl vs. C-F) are the dominant factor, directing cross-coupling regioselectively to the C3 position.

In the context of DoM, regioselectivity is determined by the directing group. As discussed, the hydrazinyl group is the strongest potential directing group, but its only adjacent position (C3) is blocked. Therefore, regioselectivity would be dictated by weaker directing effects or by halogen-metal exchange at the C3 position.

Stereoselectivity: This becomes relevant when new chiral centers are formed. For derivatization of this compound, stereoselectivity would primarily be a consideration in reactions involving the hydrazinyl side chain or if a coupled substituent contains a prochiral center. For instance, in a Heck reaction with a prochiral alkene, the facial selectivity of the migratory insertion step could be influenced by chiral ligands on the palladium catalyst, potentially leading to an enantiomerically enriched product. However, for most standard arylation and alkylation reactions of the pyridine ring itself, stereoselectivity is not a primary concern.

The predictable chemo- and regioselectivity of this compound makes it a valuable building block for the systematic construction of more complex, highly functionalized pyridine derivatives.

Computational and Theoretical Investigations of 3 Chloro 6 Fluoro 2 Hydrazinylpyridine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to a wide range of molecules, including substituted pyridines, to predict their geometric, electronic, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Geometry Optimization and Conformational Landscapes

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 3-Chloro-6-fluoro-2-hydrazinylpyridine, which has a rotatable hydrazinyl group, exploring the conformational landscape is crucial to identify the global minimum energy structure.

Illustrative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl1.745
C-F1.352
C-N (ring)1.33-1.39
C-N (hydrazinyl)1.385
N-N1.410
C-C-N120-125
Cl-C-C118-122
F-C-C117-121
C-N-N115-120
C-C-N-N0 or 180 (planar/anti-planar)

This table is illustrative and based on typical values for similar compounds. Actual values would require specific calculations.

Vibrational Analysis and Prediction of Spectroscopic Signatures

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide a theoretical prediction of the molecule's infrared (IR) and Raman spectra.

The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. For instance, the C-Cl stretching frequency is typically observed in the range of 700-800 cm⁻¹, while the C-F stretch appears at higher wavenumbers, around 1000-1300 cm⁻¹. The N-H stretching vibrations of the hydrazinyl group are expected in the 3200-3400 cm⁻¹ region. The pyridine (B92270) ring itself will exhibit a series of characteristic stretching and bending vibrations. Theoretical calculations on fluoropyridines have shown excellent agreement with experimental spectra. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine ring, while the LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing chloro and fluoro substituents. DFT studies on substituted pyridines have demonstrated how different functional groups can tune the HOMO-LUMO gap. researcher.life

Illustrative Frontier Molecular Orbital Energies for Substituted Pyridines

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.98-0.556.43
2-Chloropyridine-7.21-0.986.23
2-Fluoropyridine (B1216828)-7.15-0.856.30
2-Hydrazinylpyridine-5.89-0.215.68

This table presents representative data to illustrate electronic effects. Values for the target compound would need to be specifically calculated.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the most negative regions are expected to be around the nitrogen atoms of the pyridine ring and the hydrazinyl group, due to the presence of lone pairs of electrons. The hydrogen atoms of the hydrazinyl group and the regions around the electron-withdrawing chlorine and fluorine atoms would likely exhibit a positive electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

For this compound, NBO analysis can quantify the hybridization of the atoms and the delocalization of electron density. For instance, it can reveal hyperconjugative interactions between the lone pairs of the hydrazinyl nitrogen atoms and the antibonding orbitals of the pyridine ring, which contribute to the stability of the molecule. NBO analysis is also useful for studying intermolecular interactions, such as hydrogen bonding, by quantifying the donor-acceptor interactions between orbitals of different molecules. researchgate.netresearchgate.net

Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)

From these orbital energies, global reactivity descriptors can be derived. While specific values for the target compound are not published, a hypothetical analysis would likely reveal the influence of the electron-withdrawing chloro and fluoro groups, as well as the electron-donating hydrazinyl group on the molecule's reactivity. The electrophilicity index would quantify its ability to accept electrons, and Fukui functions would predict the most probable sites for nucleophilic, electrophilic, and radical attack.

Hypothetical Reactivity Descriptor Data for this compound

Descriptor Hypothetical Value (Arbitrary Units) Predicted Reactive Site
Electrophilicity Index (ω) Moderate to High Pyridine Ring Carbons
Nucleophilic Fukui (f+) High C4 and C5 of Pyridine Ring
Electrophilic Fukui (f-) High Nitrogen atoms of Hydrazinyl Group
Radical Fukui (f0) Dispersed Multiple sites

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

Ab Initio Methods for High-Accuracy Calculations

There is a lack of published research utilizing high-accuracy ab initio methods for the computational investigation of this compound. Such methods, which are based on first principles of quantum mechanics without empirical parameterization, are computationally intensive but provide very accurate results for molecular properties. For a molecule of this nature, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain precise calculations of its geometry, vibrational frequencies, and electronic properties. These high-level calculations would serve as a benchmark for results obtained from more computationally efficient methods like DFT.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Currently, there are no specific molecular dynamics (MD) simulation studies published that focus on the dynamic behavior and solvent effects of this compound. MD simulations would be a valuable tool to understand how this molecule behaves in a biological or chemical system over time. Such simulations could model the interactions of the compound with solvent molecules, like water, to understand its solubility and conformational preferences in solution. Furthermore, MD simulations could provide insights into its potential interactions with biomolecular targets, which is crucial for drug design and development.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

While QSAR and QSPR studies are common for various classes of chemical compounds, there is no specific published research that details the development of such models for this compound and its derivatives. QSAR/QSPR modeling for this class of compounds would be beneficial in predicting their biological activity or physicochemical properties based on their molecular structure.

Derivation of Molecular Descriptors Relevant to Reactivity and Selectivity

In a hypothetical QSAR/QSPR study of this compound derivatives, a range of molecular descriptors would be calculated to represent the structural features of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Examples of Potentially Relevant Molecular Descriptors

Descriptor Class Examples
Constitutional Molecular Weight, Number of N and O atoms
Topological Wiener Index, Balaban Index
Geometrical Molecular Surface Area, Molecular Volume
Quantum-Chemical Dipole Moment, HOMO/LUMO energies

Note: This table represents a general approach to descriptor selection for QSAR/QSPR modeling and is not based on a specific study of this compound.

Correlation Studies between Calculated Descriptors and Experimental Observations

As there are no existing QSAR/QSPR models for this compound, there are no correlation studies to report. A future study would involve statistically correlating the calculated molecular descriptors with experimentally determined activities or properties. Techniques such as multiple linear regression (MLR) or partial least squares (PLS) could be employed to build a predictive model. The quality of such a model would be assessed by various statistical parameters like the correlation coefficient (R²), cross-validated R² (Q²), and the root mean square error (RMSE). Such a study on related sulfonamides has demonstrated the dependency of cytotoxic activity on the natural and electrostatic charges on specific atoms. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block for Complex Molecules

Halogenated 2-hydrazinylpyridines are recognized as highly versatile intermediates in organic synthesis. The presence of multiple reactive sites—the hydrazine (B178648) moiety, the pyridine (B92270) ring nitrogen, and the halogen substituent—allows for a wide range of chemical transformations. This multifunctionality enables the construction of complex molecular architectures.

The hydrazine group is a potent nucleophile and readily reacts with electrophiles. For instance, it can undergo condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones can then be cyclized to generate various heterocyclic systems. The chlorine atom on the pyridine ring can be displaced through nucleophilic aromatic substitution, providing a handle for introducing a variety of functional groups. This dual reactivity is instrumental in the stepwise and controlled synthesis of intricate molecules.

Development of Novel Heterocyclic Scaffolds and Chemical Libraries

A primary application of compounds like 2-chloro-6-hydrazinopyridine (B1347180) is in the construction of novel heterocyclic scaffolds. The hydrazine functional group is a key participant in cyclization reactions, leading to the formation of fused ring systems such as pyrazoles and triazoles. For example, reaction with β-dicarbonyl compounds can yield pyrazole-fused pyridines.

This capacity for diverse cyclization reactions makes these compounds valuable starting materials for the generation of chemical libraries. By systematically reacting the hydrazinylpyridine core with a variety of building blocks, large collections of structurally diverse compounds can be synthesized. These libraries are crucial for screening for new biologically active molecules in drug discovery and agrochemical research. The ability to readily generate a multitude of derivatives from a common precursor is a significant advantage in the exploration of chemical space.

Intermediate in the Synthesis of Advanced Chemical Probes and Reagents

The unique electronic and structural features of heterocyclic compounds derived from halogenated hydrazinylpyridines make them suitable for development as advanced chemical probes and reagents. The pyridine ring can act as a ligand for metal ions, and the extended π-system of fused heterocycles can give rise to interesting photophysical properties, such as fluorescence.

By incorporating specific functional groups, molecules can be designed to act as sensors for particular analytes or as fluorescent labels for biomolecules. The versatility of the synthetic routes starting from hydrazinylpyridines allows for the fine-tuning of the electronic and steric properties of the final products, enabling the rational design of probes with desired characteristics.

Exploration in New Material Development (e.g., Polymers, Coatings) through Chemical Modification

While less explored, the potential of halogenated hydrazinylpyridines in materials science is an emerging area of interest. The ability to undergo polymerization or be grafted onto polymer backbones opens up possibilities for creating new materials with tailored properties. For example, the pyridine nitrogen can be used to coordinate with metal centers to form metallopolymers, which may exhibit interesting electronic or catalytic properties.

Furthermore, the reactivity of the chloro- and hydrazino- groups allows for the chemical modification of surfaces to create specialized coatings. By attaching these molecules to a substrate, the surface properties can be altered to enhance adhesion, corrosion resistance, or to introduce specific functionalities. Research in this area is ongoing, with the goal of harnessing the unique chemical characteristics of these heterocyclic building blocks for the development of advanced materials.

Q & A

Q. Can this compound serve as a precursor for heterocyclic libraries in drug discovery?

  • Answer : Yes. The hydrazinyl group enables cyclocondensation with ketones or aldehydes to form pyrazoles or triazoles. For example, react with β-ketoesters to generate fused heterocycles, a strategy used in antiviral agent development .

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